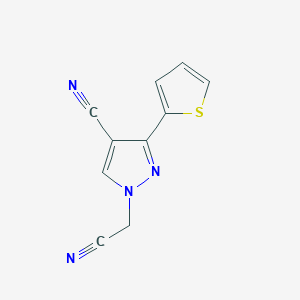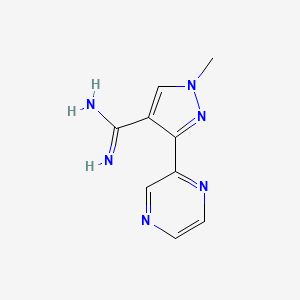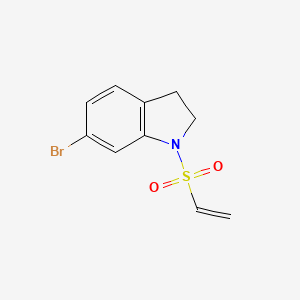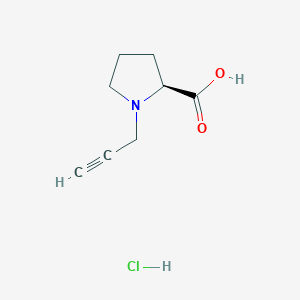
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile (CMTPC) is an organic compound with a molecular formula of C9H6N2S. It is a colorless solid that is soluble in organic solvents. CMTPC is an important intermediate in the synthesis of several pharmaceuticals and other organic compounds. It has been studied extensively for its potential applications in various areas, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is not yet fully understood. However, it is believed to involve the formation of a thiolate anion, which can then react with other molecules to form new compounds. This reaction is thought to be catalyzed by the acid or base catalyst used in the synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile are not yet known. However, it has been suggested that 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile may have anti-inflammatory and anticonvulsant effects. In addition, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile may also have anti-cancer and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be synthesized in a relatively straightforward manner. Furthermore, its reactivity and solubility make it suitable for use in a variety of synthetic reactions. However, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile also has some limitations for use in laboratory experiments. It is a highly reactive compound, and its solubility can vary depending on the reaction conditions.
Direcciones Futuras
The potential applications of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile are numerous and varied. Further research is needed to explore its potential therapeutic applications, its mechanism of action, and the biochemical and physiological effects of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile. In addition, studies should be conducted to determine the optimal conditions for the synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, as well as to identify new synthetic methods for the production of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives. Finally, further research should explore the potential of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile as a ligand in the synthesis of metal complexes and its use in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been used as a starting material for the synthesis of several pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has also been used in the synthesis of peptide-based drugs and as a ligand in the synthesis of metal complexes. In addition, 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides.
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUDWOCSCZUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)








